3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid
Description
Properties
CAS No. |
6333-24-0 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-14(2)7-10-5-9(13(17)18)6-11(12(10)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3,(H,17,18) |
InChI Key |
YGQVYFAHDYFWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The most common and practical approach to synthesize This compound is through the Mannich reaction, which involves the condensation of the aromatic hydroxybenzoic acid with formaldehyde and dimethylamine. This method introduces the dimethylaminomethyl groups at the 3 and 5 positions selectively due to the directing effect of the hydroxyl group at position 4.
- Starting material: 4-hydroxybenzoic acid
- Reagents: Formaldehyde (usually paraformaldehyde or aqueous formaldehyde solution), dimethylamine (as aqueous solution or gas)
- Conditions: Acidic or neutral aqueous medium, controlled temperature (often room temperature to mild heating)
- Outcome: Introduction of two dimethylaminomethyl groups at the 3 and 5 positions on the aromatic ring
- The phenolic hydroxyl group activates the ortho positions (3 and 5) for electrophilic substitution.
- The Mannich base formation proceeds via iminium ion intermediate from formaldehyde and dimethylamine.
- The electrophilic iminium ion attacks the activated aromatic ring positions.
Detailed Synthetic Procedure (Representative)
Based on literature precedent for similar compounds (e.g., 4-hydroxybenzoic acid derivatives), a typical procedure is as follows:
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Hydroxybenzoic acid, formaldehyde, dimethylamine | Dissolve 4-hydroxybenzoic acid in water or aqueous ethanol; add formaldehyde and dimethylamine; stir at 25–50 °C for 4–6 hours | 70–85 | Reaction monitored by TLC; pH maintained near neutral to slightly acidic |
| 2 | Work-up | Neutralize reaction mixture if acidic; extract or precipitate product by adjusting pH; filter and dry | - | Product purified by recrystallization or chromatography |
Alternative Synthetic Routes
While the Mannich reaction is predominant, alternative methods may include:
- Reductive amination of 3,5-diformyl-4-hydroxybenzoic acid with dimethylamine and reducing agents such as sodium cyanoborohydride. This method is less common due to the need for pre-functionalized dialdehyde intermediates.
- Microwave-assisted synthesis to accelerate Mannich-type reactions, as reported in related hydroxybenzoic acid derivatives, offering higher yields and shorter reaction times.
Catalysis and Solvent Effects
- Acid catalysis (e.g., sulfuric acid) can promote the formation of the iminium ion intermediate but must be controlled to avoid side reactions such as esterification of the carboxylic acid.
- Solvent choice influences reaction rate and selectivity; aqueous or mixed aqueous-organic solvents (ethanol, methanol) are commonly used.
- Microwave irradiation has been shown to enhance reaction efficiency in related hydroxybenzoic acid Mannich base syntheses.
Research Outcomes and Analysis
Yield and Purity
- Yields typically range from 70% to 90% depending on reaction conditions and purification methods.
- Purity is confirmed by spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry.
- The presence of two dimethylaminomethyl groups is confirmed by characteristic NMR signals for the methyl protons and methylene bridges.
Structural Characterization
- The compound exhibits expected chemical shifts in 1H NMR for aromatic protons, hydroxyl proton, and dimethylamino substituents.
- IR spectra show characteristic bands for hydroxyl (broad O-H stretch), carboxylic acid (C=O stretch), and amine groups.
- Elemental analysis and mass spectrometry confirm molecular formula and molecular weight.
Stability and Reactivity
- The compound is generally stable under ambient conditions.
- The dimethylaminomethyl groups confer basicity and potential sites for further functionalization.
- The carboxylic acid and hydroxyl groups provide handles for conjugation or derivatization in pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4-Hydroxybenzoic acid |
| Aminating agent | Dimethylamine (aqueous or gaseous) |
| Electrophile | Formaldehyde (paraformaldehyde or aqueous) |
| Solvent | Water, ethanol, or aqueous mixtures |
| Catalyst | Acid catalyst (e.g., sulfuric acid) optional |
| Temperature | Room temperature to 50 °C |
| Reaction time | 3–6 hours |
| Work-up | Neutralization, extraction, filtration, drying |
| Yield | 70–90% |
| Purification | Recrystallization or chromatography |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can interact with various enzymes and receptors, influencing biochemical pathways. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Structure: Lacks the dimethylaminomethyl groups; only a hydroxyl group at the 4-position.
- Properties: Lower solubility in organic solvents (e.g., 0.25 g/L in ethanol at 25°C) compared to the dimethylaminomethyl-substituted analogue due to reduced basicity and polarity .
- Applications: Widely used as a preservative and precursor for parabens. Limited bioactivity compared to derivatives with additional substituents .
3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic Acid (CAS 19715-19-6)
- Structure : Features tert-butyl groups at 3- and 5-positions and a hydroxyl group at the 2-position.
- Properties: The bulky tert-butyl groups increase steric hindrance, reducing reactivity in nucleophilic substitutions. Enhanced lipophilicity (logP ~5.2) compared to the dimethylaminomethyl analogue (estimated logP ~1.8), making it suitable for stabilizing polymers and cosmetics .
- Bioactivity: Primarily used as an antioxidant; lacks the antimicrobial potency seen in dimethylaminomethyl derivatives due to reduced solubility and hydrogen-bonding capacity .
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
- Structure : Contains a triazine core linked to the benzoic acid via a urea moiety.
- Properties: The morpholino and triazine groups enhance π-stacking interactions and solubility in aprotic solvents (e.g., DMSO). Lower acidity (pKa ~3.5) compared to 4-hydroxybenzoic acid derivatives due to electron-withdrawing triazine .
- Applications: Investigated as an epigenetic modifier; distinct mechanism compared to dimethylaminomethyl analogues .
4-Hydroxy-3,5-dimethoxybenzoic Acid (CAS 530-57-4)
- Structure : Methoxy groups at 3- and 5-positions and hydroxyl at 4-position.
- Properties: Methoxy groups reduce acidity (pKa ~4.8) and increase lipophilicity (logP ~1.5) compared to the dimethylaminomethyl analogue. Limited basicity due to lack of amino groups .
- Bioactivity: Exhibits moderate antimicrobial activity but lower than dimethylaminomethyl derivatives due to reduced cellular uptake efficiency .
Key Observations :
- Solubility: Dimethylaminomethyl groups enhance aqueous solubility (>10-fold vs. tert-butyl derivatives) due to protonation at physiological pH .
- Bioactivity: Antimicrobial efficacy correlates with substituent polarity; dimethylaminomethyl derivatives show superior activity to methoxy or tert-butyl analogues .
- Synthetic Complexity: Dimethylaminomethyl groups require multi-step alkylation (e.g., EDC/DMAP-mediated coupling, as in ), whereas methoxy or tert-butyl groups are introduced via simpler electrophilic substitution .
Biological Activity
3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid, a derivative of p-hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings related to its pharmacological properties, including anti-inflammatory and cytotoxic effects.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula: C12H17N2O3
- Molecular Weight: 237.28 g/mol
The presence of dimethylamino groups and hydroxy functionalities contributes to its biological activity.
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving RAW264.7 macrophages, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production. The results showed that treatment with the compound reduced NO secretion by approximately 45.37 ± 2.29%, compared to a control group treated with pyrrolidine dithiocarbamate (PDTC), which achieved a reduction of 66.42 ± 1.83% . This suggests that the compound may play a role in modulating inflammatory responses.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study reported that derivatives of this compound demonstrated selective toxicity towards malignant cells while sparing non-malignant cells. The selectivity index (SI) was calculated to assess the differential toxicity, indicating that certain derivatives were significantly more toxic to cancer cells than to normal cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Cytokines: The compound's ability to inhibit NO production suggests potential pathways involving the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Caspase Activation: In studies on related compounds, activation of caspases-3 and -7 was observed, indicating that apoptosis may be a key mechanism in the cytotoxicity against tumor cells .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of 3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid to improve yield and purity?
Methodological Answer: Synthetic optimization requires a multi-step approach:
- Precursor Selection : Utilize dimethylamine derivatives and 4-hydroxybenzoic acid as starting materials. Adjust stoichiometric ratios (e.g., 1:2.2 for benzoic acid:dimethylamine precursor) to minimize side products .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance methylation efficiency. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) .
- Purification : Employ gradient elution (e.g., 70:30 to 90:10 methanol:water) in preparative HPLC. Confirm purity via ¹H/¹³C NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons) .
Q. What are the key physicochemical properties of this compound, and how should they influence experimental design?
Methodological Answer: Critical properties include:
- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C); use polar aprotic solvents (DMSO, DMF) for dissolution. Refer to IUPAC-NIST solubility databases for substituted benzoic acids to predict solvent compatibility .
- pKa : Estimate via potentiometric titration (expected pKa ~3.5 for the carboxylic group and ~9.8 for the hydroxyl group). Adjust buffer pH in biological assays accordingly .
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic amines). Avoid high-temperature reactions unless inert conditions are maintained .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation : X-ray crystallography for unambiguous confirmation of substituent positions. Compare with PubChem-deposited crystallographic data (e.g., CCDC entries) .
- Quantitative Analysis : LC-MS/MS with electrospray ionization (ESI+) for trace-level detection (LOD < 0.01 μg/mL). Use deuterated internal standards (e.g., D₆-dimethylamine) to correct matrix effects .
- Functional Group Analysis : FT-IR for amine N-H stretches (~3350 cm⁻¹) and carboxylic O-H (~2500–3000 cm⁻¹). Cross-validate with 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data on the compound’s catalytic activity in oxidation reactions?
Methodological Answer:
- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to track intermediate formation. Compare rate constants (k) under varying pH and temperature conditions .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into reaction products. Analyze via high-resolution mass spectrometry (HRMS) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G**) to identify transition states and validate experimental activation energies .
Q. What strategies mitigate instability of this compound under aqueous or photolytic conditions?
Methodological Answer:
- Photostability : Test under UV light (λ = 365 nm) with/without stabilizers (e.g., 2,6-di-tert-butylphenol). Use HPLC to quantify degradation products .
- Hydrolytic Stability : Conduct accelerated aging studies (40°C/75% RH). Protect labile dimethylamino groups via acetylation or tert-butyloxycarbonyl (Boc) protection .
- Formulation : Encapsulate in cyclodextrins or liposomes to enhance shelf life. Characterize encapsulation efficiency via dynamic light scattering (DLS) .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Prioritize poses with lowest ΔG values (< -8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bond persistence (>50% occupancy) .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data. Validate models using leave-one-out cross-validation (R² > 0.7) .
Q. How should researchers address discrepancies in reported solubility data across solvents?
Methodological Answer:
- Standardized Protocols : Follow IUPAC-NIST guidelines for shake-flask methods. Control temperature (±0.1°C) and equilibration time (>24 hr) .
- Co-solvency Studies : Use logP values to design binary solvent systems (e.g., ethanol-water). Plot phase diagrams to identify optimal solubility zones .
- Data Reconciliation : Apply multivariate analysis (PCA) to published datasets. Exclude outliers using Grubbs’ test (α = 0.05) .
Q. What advanced techniques elucidate the compound’s role in supramolecular assemblies?
Methodological Answer:
- Crystallography : Resolve π-π stacking distances (<3.5 Å) and hydrogen-bond networks in co-crystals with complementary monomers (e.g., crown ethers) .
- SAXS/WAXS : Analyze solution-phase self-assembly in real-time. Correlate scattering profiles (q-range 0.1–2 nm⁻¹) with TEM imaging .
- NMR Titration : Monitor chemical shift perturbations (Δδ > 0.1 ppm) upon host-guest complexation. Calculate binding constants via Benesi-Hildebrand plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
